molecular formula C24H27N5O5 B2417813 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine CAS No. 477762-82-6

2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine

Cat. No.: B2417813
CAS No.: 477762-82-6
M. Wt: 465.51
InChI Key: PFLWMDCWFYUYOR-UHFFFAOYSA-N
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Description

2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dioxane Ring: The initial step involves the formation of the 1,3-dioxane ring through a condensation reaction between a diketone and an alcohol under acidic conditions.

    Addition of Amino and Phenyl Groups:

    Formation of the Tricarbonitrile Moiety: The final steps include the formation of the tricarbonitrile group through a series of cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and amino groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxane ring and phenyl group, using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkylating agents.

Major Products

    Oxidation Products: Phenolic derivatives, nitro compounds.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the dioxane ring and tricarbonitrile groups makes it a candidate for exploring interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or resins, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile: A closely related compound without the 4-methylmorpholine moiety.

    4-Phenylbut-1-ene-1,1,3-tricarbonitrile: Lacks the dioxane ring and amino group.

    2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl derivatives: Compounds with variations in the substituents on the dioxane ring.

Uniqueness

The uniqueness of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications across various fields. Its structure allows for a wide range of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4.C5H11NO/c1-19(2)26-17(24)15(18(25)27-19)14(11-6-4-3-5-7-11)13(10-22)16(23)12(8-20)9-21;1-6-2-4-7-5-3-6/h3-7,13-15H,23H2,1-2H3;2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIOIIWCFAQSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(C2=CC=CC=C2)C(C#N)C(=C(C#N)C#N)N)C.CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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